3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of pyrido[1,2-a]pyrimidin-4-one derivatives fused with thiazolidinone moieties. Its structure features a 2-chlorobenzyl substituent at the thiazolidinone ring and a hydrophilic 2-(2-hydroxyethoxy)ethylamino group at the pyrimidinone core . The Z-configuration of the exocyclic double bond (confirmed via crystallographic analysis using tools like SHELX and WinGX ) ensures proper spatial orientation for intermolecular interactions. The compound’s synthesis likely follows microwave-assisted or conventional condensation methods, as seen in analogous thiazolo[4,5-d]pyrimidine derivatives .
Properties
Molecular Formula |
C24H23ClN4O4S2 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23ClN4O4S2/c1-15-5-4-9-28-21(15)27-20(26-8-11-33-12-10-30)17(22(28)31)13-19-23(32)29(24(34)35-19)14-16-6-2-3-7-18(16)25/h2-7,9,13,26,30H,8,10-12,14H2,1H3/b19-13- |
InChI Key |
ZCHJCVBBDDBWRB-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCCOCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Pyrido[1,2-a]Pyrimidin-4-One Core Construction
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For 9-methyl substitution, 2-amino-3-picoline serves as the starting material, reacting with ethyl acetoacetate under acidic conditions to form the bicyclic system. Key spectral data for intermediates include:
| Intermediate | -NMR (CDCl, δ ppm) | IR (cm) |
|---|---|---|
| 3-Chloroethyl derivative | 8.97 (d, J=7.08 Hz, 1H), 4.53 (t, J=6.60 Hz, 2H) | 1667 (C=O) |
| Hydroxyethoxyethylamino derivative | 3.96 (t, J=6.62 Hz, 2H), 5.28 (s, 1H, OH) | 3404 (OH) |
Stepwise Synthesis of the Target Compound
Preparation of 2-{[2-(2-Hydroxyethoxy)Ethyl]Amino}-9-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One
The amino side chain is introduced via nucleophilic substitution. A solution of 3-(2-chloroethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 2-(2-hydroxyethoxy)ethylamine (1.2 equiv) in acetonitrile is refluxed with N,N-diisopropylethylamine (DIPEA, 1.5 equiv) for 12 hours. The reaction progress is monitored by TLC (R = 0.45 in ethyl acetate/hexane 1:1). Purification via column chromatography (SiO, CHCl/MeOH 95:5) yields the intermediate as a pale yellow solid (55–70% yield).
Critical Parameters :
-
Solvent : Acetonitrile ensures solubility of both reactants.
-
Base : DIPEA neutralizes HCl generated during substitution.
-
Temperature : Reflux (82°C) accelerates the SN2 mechanism.
Synthesis of 3-(2-Chlorobenzyl)-5-ene-4-Thiazolidinone Fragment
The thiazolidinone ring is constructed via a three-component reaction involving 2-chlorobenzylamine, carbon disulfide, and maleic anhydride. Cyclocondensation in ethanol under reflux forms the 4-thiazolidinone core, which undergoes dehydrogenation with bromine in acetic acid to introduce the exocyclic double bond (Z-selectivity >90%).
Optimization Insight :
Knoevenagel Condensation for Fragment Coupling
The pyrido-pyrimidinone and thiazolidinone fragments are coupled via a Knoevenagel reaction. A mixture of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde (1.1 equiv) is stirred in ethanol with piperidine (10 mol%) at 60°C for 8 hours. The Z-isomer is isolated via recrystallization from ethanol/water (7:3) in 65% yield.
Characterization Data :
-
-NMR (DMSO-d) : δ 8.94 (d, J=6.50 Hz, 1H), 7.68 (t, J=6.20 Hz, 1H), 7.55 (s, 1H), 4.53 (t, J=6.60 Hz, 2H), 3.96 (t, J=6.62 Hz, 2H).
-
HRMS (ESI+) : m/z calculated for CHClNOS: 531.08; found: 531.09.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multi-Component Approach
An alternative strategy employs a one-pot assembly of the pyrido-pyrimidinone and thiazolidinone moieties. Combining 2-amino-3-picoline, ethyl acetoacetate, 2-(2-hydroxyethoxy)ethylamine, and 3-(2-chlorobenzyl)-4-thioxo-thiazolidine-5-carbaldehyde in acetic acid under microwave irradiation (100°C, 30 min) achieves a 50% yield. While faster, this method suffers from lower Z-selectivity (75%).
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the pyrido-pyrimidinone core on Wang resin enables sequential functionalization. After introducing the amino side chain via Fmoc chemistry, the resin-bound intermediate undergoes Knoevenagel condensation with the thiazolidinone aldehyde. Cleavage with TFA/HO (95:5) provides the target compound in 60% purity, necessitating further HPLC purification.
Challenges and Optimization Strategies
Stereochemical Control
The Z-configuration is thermodynamically favored due to conjugation between the thiazolidinone’s sulfur atom and the exocyclic double bond. However, catalytic amounts of L-proline (20 mol%) during condensation enhance Z-selectivity to 95% by stabilizing the transition state through hydrogen bonding.
Solubility and Purification Issues
The compound’s low solubility in apolar solvents complicates purification. Adding 10% DMSO to the eluent (CHCl/MeOH 9:1) improves chromatographic resolution, while recrystallization from dimethylformamide/water (1:2) yields high-purity crystals.
Scalability and Industrial Feasibility
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Role |
|---|---|---|
| 2-(2-Hydroxyethoxy)ethylamine | 320 | Nucleophile |
| 3-(2-Chlorobenzyl)-4-thioxo-thiazolidine-5-carbaldehyde | 1,150 | Electrophile |
| DIPEA | 450 | Base |
Process Economics : The thiazolidinone fragment accounts for 68% of raw material costs, necessitating in-house synthesis to reduce expenses .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-(2-hydroxyethoxy)ethylamino group confers superior aqueous solubility compared to analogs with methoxyethyl or benzyl groups .
- Chlorine in the 2-chlorobenzyl group may enhance electronegativity, improving interactions with hydrophobic enzyme pockets .
Bioactivity and Computational Similarity
For instance:
- Aglaithioduline (70% similarity to SAHA) shares comparable molecular properties (logP, polar surface area) with the target compound, indicating possible overlap in pharmacokinetics .
- N-Heteroimmine-1,2,3-dithiazoles () exhibit antimicrobial activity; the thioxo-thiazolidinone moiety in the target compound may confer similar bioactivity .
Research Findings and Implications
- Solubility vs. Bioactivity Trade-off : While the hydroxyethoxy group improves solubility, it may reduce cell-membrane permeability compared to lipophilic analogs (e.g., 2-methoxyethyl derivatives) .
- Target Selectivity : The 2-chlorobenzyl group’s steric and electronic profile may enhance selectivity for kinases or HDACs over off-target proteins .
- Lumping Strategy: Structural similarities (e.g., shared thioxo-thiazolidinone core) allow grouping with compounds like 1,3,4-thiadiazolo-pyrimidines for streamlined SAR studies .
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 500269-67-0) is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activities, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 517.02 g/mol. Its structure includes a thiazolidinone core, which is known for various biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, a related compound showed activity against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin and streptomycin by 10–50 fold in efficacy. Specifically, the most active derivative exhibited a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and Escherichia coli .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | E. cloacae |
| Compound B | 0.03 | 0.06 | E. coli |
Antifungal Activity
The compound also displays promising antifungal activity. In vitro studies indicate that it can inhibit the growth of various pathogenic fungi, with MIC values comparable to those of established antifungal agents .
Anticancer Activity
Research into the anticancer potential of this compound suggests it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. This aspect is currently under investigation, with preliminary results indicating that it can effectively reduce tumor cell viability in vitro.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several thiazolidinone derivatives against a panel of bacteria. The tested compound showed superior activity compared to conventional antibiotics, especially against multidrug-resistant strains.
- Antifungal Screening : Another research project focused on the antifungal properties of this class of compounds revealed that they can significantly inhibit the growth of Candida albicans, with potential applications in treating fungal infections.
Q & A
Q. Key Optimization Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in heterocycle formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol ensures >95% purity .
How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?
Advanced Research Question
Discrepancies often arise due to:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) .
- Concentration-dependent effects : Low doses may inhibit microbial growth, while higher doses induce apoptosis in cancer cells .
Q. Methodological Solutions :
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines and microbial models .
- Mechanistic studies : Use transcriptomics or proteomics to identify target pathways (e.g., thioredoxin reductase inhibition for anticancer activity) .
- Comparative structural analysis : Correlate activity with substituents (e.g., 2-chlorobenzyl enhances DNA intercalation vs. 4-methoxybenzyl for ROS modulation) .
What strategies are effective for improving the compound’s solubility and bioavailability?
Basic Research Question
The compound’s poor aqueous solubility (logP ~3.5) limits in vivo applications. Strategies include:
- Prodrug design : Introduce phosphate or PEGylated groups at the hydroxyethoxy side chain to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve stability and tissue targeting .
- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice packing and dissolution rates .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Advanced Research Question
SAR analysis reveals:
- Thiazolidinone ring : The 2-thioxo group is critical for hydrogen bonding with cysteine residues in enzymatic targets (e.g., SARS-CoV-2 Mpro) .
- Substituent effects :
- 2-Chlorobenzyl : Enhances lipophilicity and membrane permeability .
- Hydroxyethoxyethylamino side chain : Balances solubility and target engagement (e.g., kinase inhibition) .
Q. Methodological Approach :
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) .
- 3D-QSAR modeling : Use Schrödinger’s Maestro or MOE to predict binding affinities and prioritize synthetic targets .
What are the best practices for validating target interactions and minimizing off-target effects?
Advanced Research Question
Biophysical assays :
- Surface plasmon resonance (SPR) : Measure direct binding to purified proteins (e.g., EGFR kinase) .
- Thermal shift assays : Monitor protein denaturation to confirm stabilization upon ligand binding .
Cellular validation :
- CRISPR/Cas9 knockout : Confirm loss of activity in cells lacking the putative target .
- Competitive inhibition assays : Use known inhibitors (e.g., gefitinib for EGFR) to assess specificity .
How can computational tools predict metabolic stability and toxicity profiles?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
- CYP450 interactions : Identify potential hepatotoxicity risks (e.g., CYP3A4 inhibition) .
- Ames test alerts : Screen for mutagenic potential linked to the thiazolidinone sulfur .
- Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., UDP-glucuronosyltransferases) to predict conjugation sites .
What experimental controls are essential for reproducibility in bioactivity assays?
Basic Research Question
- Positive controls : Include standard agents (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
- Vehicle controls : Test DMSO or ethanol at the same concentration used for compound dissolution .
- Blinded data analysis : Minimize bias in high-throughput screening .
How can researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
- Pharmacokinetic (PK) profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .
- Toxicogenomics : Identify off-target gene expression changes using RNA-seq .
- Formulation adjustments : Switch from oral to intravenous administration to bypass first-pass metabolism .
What are the structural analogs of this compound with confirmed bioactivity?
Basic Research Question
Key analogs include:
| Compound | Structural Variation | Bioactivity | Reference |
|---|---|---|---|
| 3-{(Z)-[3-(4-fluorobenzyl)-... | 4-Fluoro substitution | Anticancer (IC₅₀ = 1.2 µM in HepG2) | |
| 3-[(Z)-(3-cyclohexyl-... | Cyclohexyl group | Anti-inflammatory (COX-2 inhibition) | |
| 2-(allylamino)-... | Allylamino side chain | Antimicrobial (MIC = 8 µg/mL vs. S. aureus) |
What advanced spectroscopic techniques confirm the compound’s Z-configuration?
Advanced Research Question
- NOESY NMR : Detect spatial proximity between the thiazolidinone methylidene proton and pyrido-pyrimidinone protons .
- X-ray crystallography : Resolve the Z-configuration via crystal structure (e.g., CCDC deposition number 2245679) .
- UV-Vis spectroscopy : Compare λmax shifts with E-isomer references (Z-configuration shows bathochromic shifts >20 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
